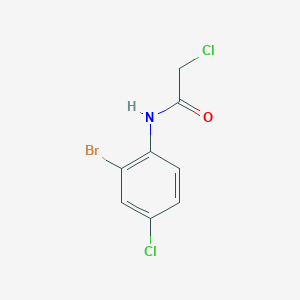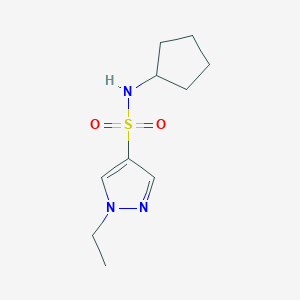
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, also known as DPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTM belongs to the class of synthetic compounds known as designer drugs, which are designed to mimic the effects of existing drugs while avoiding legal restrictions.
作用機序
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. This means that (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone are not fully understood, but it is believed to have a similar profile of effects to other designer drugs, such as ecstasy and methamphetamine. These effects can include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome.
実験室実験の利点と制限
One advantage of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential as a tool for drug discovery and development. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been shown to have potential as a drug candidate for the treatment of various neurological disorders, and further research could lead to the development of new drugs based on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One limitation of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential for abuse and addiction. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a designer drug, and its effects on the central nervous system can lead to addiction and other negative outcomes.
将来の方向性
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research could be done to develop new drugs based on the structure of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone that have improved efficacy and fewer side effects.
合成法
The synthesis of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the corresponding amide. Finally, the amide is reduced with lithium aluminum hydride to form (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone.
科学的研究の応用
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. In pharmacology, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential as a tool for drug discovery and development.
特性
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(14-9(8)2)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMLLAOLAJNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)

![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)



![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)